![molecular formula C14H16O5 B2895482 Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate CAS No. 889996-10-5](/img/structure/B2895482.png)
Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate, also known as MDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDB is a synthetic compound that belongs to the family of diketones and is commonly used as a building block for the synthesis of various organic compounds.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactions
- The compound has been utilized in advanced synthetic methodologies, including tandem ring-closing metathesis and radical cyclization processes. These methods afford bicyclic products with potential applications in pharmaceuticals and material science (Clive & Cheng, 2001).
Material Science and Nanotechnology
- In material science, mesoporous silica nanoparticles loaded with antioxidant compounds similar in structure to Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate have been developed to enhance the oxidative stability of synthetic lubricant oils. This showcases the potential of such compounds in creating advanced materials with improved performance characteristics (Huang et al., 2018).
Chemical Analysis and Bio-based Production
- The compound and its derivatives are subject to studies in the context of bio-based production and chemical analysis. For instance, methyl propionate, an ester related to this compound, has been explored for its production using Baeyer-Villiger monooxygenases, highlighting the potential of biocatalysis in synthesizing ester compounds (van Beek et al., 2014).
Antimicrobial and Medicinal Chemistry Applications
- Research into substituted phenyl azetidines, which can be synthesized from precursors related to this compound, has shown potential antimicrobial activity. This suggests the value of the compound and its derivatives in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Propriétés
IUPAC Name |
methyl 2,4-dioxo-4-(4-propan-2-yloxyphenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-9(2)19-11-6-4-10(5-7-11)12(15)8-13(16)14(17)18-3/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFUXPZSZDJYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid](/img/structure/B2895400.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2895401.png)
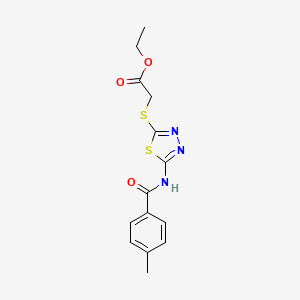
![1-allyl-3-[(3-chloro-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2895404.png)
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B2895407.png)
![8-(pyrrolidin-1-ylsulfonyl)-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2895408.png)
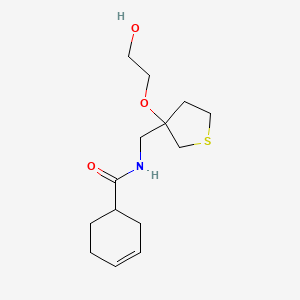
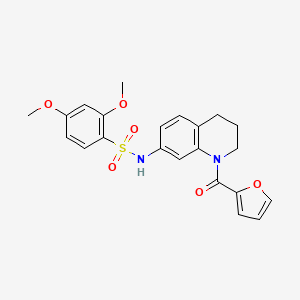
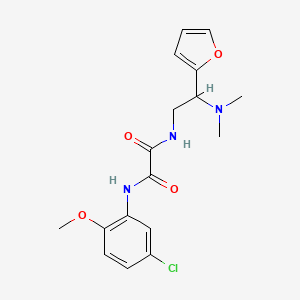
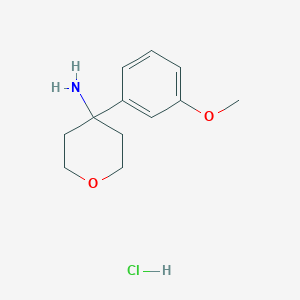
![2,2-Dimethyl-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2895419.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2895420.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2895421.png)
![4-{[(3,5-dimethyl-1,2-oxazol-4-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2895422.png)